1-(2-Fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
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Overview
Description
1-(2-Fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that features a fluorophenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the reaction of 2-fluorobenzoyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The boron-containing moiety can act as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorophenyl group can undergo electrophilic aromatic substitution, while the dioxaborolane moiety can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
- 1-(2-Bromophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
- 1-(2-Iodophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
Uniqueness
1-(2-Fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO3/c1-13(2)14(3,4)19-15(18-13)9-12(17)10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSDPUOVMDMPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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